Lanraplenib

描述

兰拉普雷尼布是一种新型的选择性口服脾酪氨酸激酶抑制剂。它通过调节免疫细胞信号通路,在治疗自身免疫性疾病和某些类型的癌症方面显示出希望。 兰拉普雷尼布在治疗系统性红斑狼疮和急性髓系白血病方面尤其引人注目 .

准备方法

合成路线和反应条件

兰拉普雷尼布的合成涉及多个步骤,包括形成其核心结构以及随后的功能化。具体的合成路线和反应条件是专有的,未在公开中详细披露。 它通常涉及使用先进的有机合成技术以确保高纯度和高产率 .

工业生产方法

兰拉普雷尼布的工业生产可能涉及大规模的有机合成工艺,利用自动化反应器和严格的质量控制措施来保持一致性和有效性。 生产过程的设计是为了可扩展性和成本效益,确保该化合物可以以足以满足临床和商业用途的量生产 .

化学反应分析

反应类型

兰拉普雷尼布经历各种化学反应,包括:

氧化: 兰拉普雷尼布在特定条件下可以被氧化形成氧化衍生物。

还原: 它也可以发生还原反应,尽管这些反应不太常见。

常用试剂和条件

涉及兰拉普雷尼布的反应中常用的试剂包括氧化剂,例如过氧化氢,还原剂,例如硼氢化钠,以及各种催化剂,以促进取代反应。 这些反应的条件通常涉及控制温度和 pH 水平,以确保最佳反应速率和产物产率 .

形成的主要产物

从这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,兰拉普雷尼布的氧化可以产生各种氧化代谢物,而取代反应可以产生具有不同官能团的衍生物 .

科学研究应用

Key Findings:

- In Vitro Studies : Lanraplenib has shown dose-dependent inhibition of B-cell activation markers in human B cells .

- In Vivo Studies : In murine models of SLE, treatment with this compound improved survival rates and preserved kidney morphology by reducing glomerular inflammation and IgG deposition .

Autoimmune Diseases

This compound has been investigated for its efficacy in treating cutaneous lupus erythematosus (CLE) and Sjögren's syndrome (SS).

- Cutaneous Lupus Erythematosus : A Phase 2 randomized trial evaluated this compound alongside another drug, filgotinib. Patients receiving this compound showed promising safety profiles and improvements in disease activity after 12 weeks .

- Sjögren's Syndrome : Another study compared this compound with filgotinib and tirabrutinib in patients with active SS. The results indicated that this compound effectively met improvement criteria based on disease activity indices .

Hematological Malignancies

This compound is currently being explored as a treatment option for acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.

- Clinical Trials : A Phase 1b/2 clinical trial is assessing the safety and anti-leukemic activity of this compound in combination with gilteritinib for relapsed/refractory FLT3-mutated AML patients. Initial findings suggest favorable pharmacokinetics and potential for effective disease management .

Summary of Clinical Trials

Potential Implications:

- Chronic Treatment Paradigms : this compound's pharmacokinetic profile supports its use as a once-daily treatment option, potentially improving patient adherence compared to existing therapies .

- Combination Therapies : The compound may serve as a valuable component in combination regimens with other targeted therapies for enhanced therapeutic outcomes in genetically defined patient populations .

作用机制

兰拉普雷尼布通过选择性抑制脾酪氨酸激酶发挥作用,脾酪氨酸激酶是一种参与免疫细胞信号传导的非受体酪氨酸激酶。通过阻断脾酪氨酸激酶的活性,兰拉普雷尼布会破坏导致免疫细胞活化、增殖和存活的信号通路。 这种抑制有助于减少系统性红斑狼疮和急性髓系白血病等疾病中的炎症和免疫介导的损伤 .

相似化合物的比较

兰拉普雷尼布与其他脾酪氨酸激酶抑制剂(如恩托斯普雷尼布和福斯他替尼)进行比较。虽然所有这些化合物都具有共同的作用机制,但兰拉普雷尼布因其增强的选择性和良好的药代动力学特性而引人注目。 这使其成为进一步开发和临床应用的有希望的候选药物 .

类似化合物的列表

恩托斯普雷尼布: 另一种脾酪氨酸激酶抑制剂,在急性髓系白血病中具有临床活性。

福斯他替尼: 一种脾酪氨酸激酶抑制剂,用于治疗慢性免疫性血小板减少症

生物活性

Lanraplenib is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in B cell signaling and immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies, particularly systemic lupus erythematosus (SLE), lupus nephritis (LN), and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for treatment.

This compound functions by inhibiting SYK, which is integral to B cell receptor (BCR) signaling pathways. By blocking SYK activity, this compound disrupts the survival, activation, and maturation processes of B cells. This inhibition is particularly relevant in conditions characterized by aberrant B cell activity, such as SLE and LN.

Key Findings from In Vitro Studies

- B Cell Survival and Activation : In vitro experiments demonstrated that this compound significantly reduced B cell survival when stimulated by B cell activating factor (BAFF), with an effective concentration (EC50) of approximately 130 nM. This effect was observed in both human and murine B cells .

- Immunoglobulin Production : The compound inhibited immunoglobulin M (IgM) production in activated B cells, indicating its potential to modulate humoral immunity .

Studies in Murine Models

Research utilizing the New Zealand black/white (NZB/W) mouse model of SLE revealed several important outcomes:

- Survival and Disease Progression : Treatment with this compound improved overall survival rates and prevented the development of proteinuria, a common indicator of kidney damage in LN .

- Renal Protection : Histological analysis showed that this compound preserved kidney morphology by reducing interstitial inflammation and glomerular damage. Specifically, it decreased glomerular IgG deposition and improved metrics such as glomerular diameter and protein cast severity .

Clinical Trials

This compound has been evaluated in various clinical settings:

- Phase 1b/2 Trials in AML : A recent trial investigated this compound in combination with gilteritinib for patients with FLT3-mutated AML. Initial results indicated promising anti-leukemic activity and manageable safety profiles .

- Autoimmune Diseases : In a multicenter study focusing on primary Sjögren's syndrome (SS), this compound was compared to other treatments like filgotinib and tirabrutinib. Although no significant biological activity was observed for this compound in this cohort, the study provided insights into its safety profile .

Summary of Clinical Findings

| Study Type | Indication | Key Results |

|---|---|---|

| In Vitro | B Cell Activation | EC50 for survival inhibition: 130 nM |

| In Vivo | SLE/LN Model | Improved survival; reduced proteinuria; preserved renal histology |

| Phase 1b/2 Trial | FLT3-mutated AML | First patient dosed; ongoing evaluation of safety and efficacy |

| Multicenter Study | Primary Sjögren's Syndrome | No significant activity; safety outcomes assessed |

属性

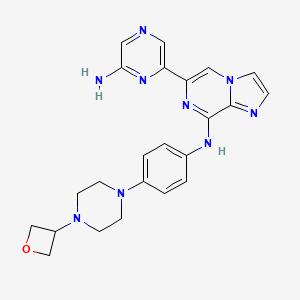

IUPAC Name |

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIGZBVOUQVIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800046-95-0 | |

| Record name | Lanraplenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanraplenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANRAPLENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。